4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride
Description
4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is a benzoic acid derivative functionalized with a carbamimidoylsulfanyl-methyl group. The compound combines a benzoic acid backbone (providing acidity and hydrogen-bonding capacity) with a sulfanyl-linked carbamimidoyl moiety (imparting nucleophilic and metal-chelating properties). Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-(carbamimidoylsulfanylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.ClH/c10-9(11)14-5-6-1-3-7(4-2-6)8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNJQYNCSUCORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidoyl chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its carbamimidoylsulfanyl-methyl substituent. Below is a comparison with structurally related molecules:
Functional Implications
- Solubility: The hydrochloride salt in the target compound likely increases water solubility compared to non-ionic analogs like methylbenzoic acid.
- Reactivity : The sulfanyl group (C–S–) enhances nucleophilicity and metal-binding capacity compared to oxygen-based analogs (e.g., carbamimidoyl derivatives) .
- Biological Activity : Carbamimidoyl and sulfanyl groups are associated with enzyme inhibition (e.g., amidase or protease targets). The ester-containing analog () may exhibit altered pharmacokinetics due to ester hydrolysis .
Metabolic and Toxicological Insights
highlights the metabolism of methylbenzoic acid to methylhippuric acid (a glycine conjugate). By analogy, the target compound may undergo similar conjugation, but the sulfanyl group could introduce alternative pathways (e.g., glutathione adduct formation).
Biological Activity
4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is a benzoic acid derivative with potential biological activities. This compound has attracted attention due to its structural characteristics, which may influence various biological pathways, including proteostasis and enzyme activity modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 232.73 g/mol
- CAS Number : 2732069
Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of key protein degradation systems within cells. These systems include:
- Ubiquitin-Proteasome Pathway (UPP)
- Autophagy-Lysosome Pathway (ALP)
These pathways are crucial for maintaining cellular homeostasis and are particularly important in the context of aging and neurodegenerative diseases.
In Vitro Studies
In vitro studies have shown that certain benzoic acid derivatives can activate cathepsins B and L, enzymes involved in protein degradation. For example, compounds similar to this compound have demonstrated significant activation of these enzymes in human foreskin fibroblasts, indicating potential applications in anti-aging therapies and cancer treatment .
Table 1: Biological Activity of Related Benzoic Acid Derivatives
| Compound | UPP Activation (%) | ALP Activation (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|---|
| Compound 1 | 467.3 ± 3.9 | Not reported | High | Moderate |
| Compound 2 | Moderate | Low | Low | Low |
| Compound 3 | High | Moderate | Highest | High |
| This compound | TBD | TBD | TBD | TBD |
Cytotoxicity Assessments
Cytotoxicity studies conducted on various cell lines (e.g., Hep-G2 and A2058) revealed that many benzoic acid derivatives exhibit low toxicity at effective concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of benzoic acid derivatives found that compounds activating the ALP could reduce neurodegeneration markers in cell cultures. The study highlighted the potential for developing neuroprotective agents from this class of compounds .
Case Study 2: Antidiabetic Effects
Another investigation focused on the antidiabetic properties of benzoic acid derivatives, including the target compound. Results indicated that these derivatives could enhance insulin sensitivity and glucose uptake in muscle cells, providing a basis for further research into their use in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
